![molecular formula C13H12O2S3 B2633367 4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 478067-51-5](/img/structure/B2633367.png)
4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Structure and Characterization
Dorzolamide hydrochloride, closely related to the chemical structure of interest, is known for its application as an antiglaucoma agent. The molecule, characterized by its carbonic anhydrase inhibitory properties, showcases the significance of thieno[2,3-b]thiopyran derivatives in medicinal chemistry. The compound exhibits a protonated ethylammonio side chain, highlighting the role of hydrogen bonding and the structural conformation in its biological activity (Ravikumar & Sridhar, 2007).
Enzymatic Resolution and Synthesis
The kinetic resolution of dorzolamide intermediates, involving the thieno[2,3-b]thiopyran backbone, emphasizes the utility of enzymatic processes in accessing enantiomerically pure compounds. This approach demonstrates the potential for developing stereochemically complex drug intermediates through biocatalysis, underscoring the value of thieno[2,3-b]thiopyran derivatives in sophisticated organic synthesis (Turcu, Rantapaju, & Kanerva, 2009).
Molecular Interactions and Crystal Engineering
The study of 2-Dicyclohexylamino-3-phenyl-5,6-dihydro-8H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one provides insights into the intricate hydrogen bonding and molecular packing in crystals of thieno[2,3-b]thiopyran derivatives. These findings are crucial for understanding the physicochemical properties that influence drug formulation and delivery (Liang & Zhou, 2011).
Analytical Methodologies
The development of direct stereoselective assays for thieno[2,3-b]thiopyran-2-sulfonamide enantiomers in biological fluids showcases the compound's relevance in pharmacokinetic and pharmacodynamic studies. This analytical advancement enables the precise measurement of optical isomers, contributing to the optimization of therapeutic efficacy and safety profiles of drugs based on thieno[2,3-b]thiopyran scaffolds (Matuszewski, Constanzer, Hessey, & Bayne, 1990).
Synthesis and Medicinal Chemistry
The synthesis of 4-hydroxy-6-methylthieno[2,3-b]thiopyran-2-sulfonamide, an intermediate of dorzolamide hydrochloride, exemplifies the application of thieno[2,3-b]thiopyran derivatives in the development of therapeutic agents. The multi-step synthesis process, involving cyclization and sulfonamide formation, highlights the compound's role in medicinal chemistry for the design and production of disease-targeting molecules (Lei, 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that their targets may include various bacterial and fungal species.
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting the growth and multiplication of bacteria
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it can be inferred that this compound may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may also have the potential to inhibit the growth and multiplication of bacteria and fungi.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
4-(Phenylsulfanyl)-3,4-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione has been shown to have multiple biological activities including neuroprotection and potent anti-inflammatory effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S3/c14-18(15)9-7-12(11-6-8-16-13(11)18)17-10-4-2-1-3-5-10/h1-6,8,12H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOPFGHZQCCSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1SC3=CC=CC=C3)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2633285.png)
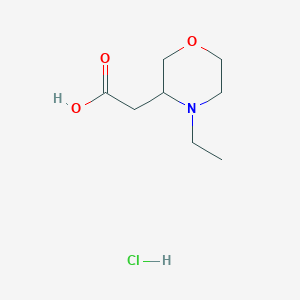
![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)

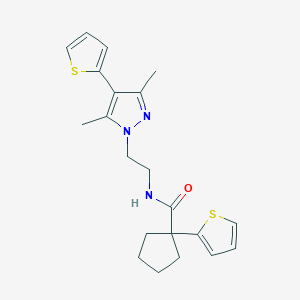
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2633295.png)
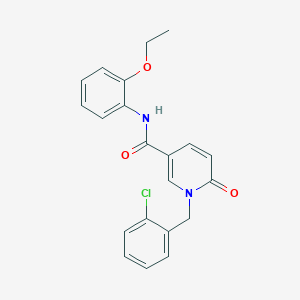
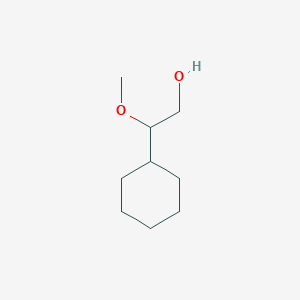

![N-(2-chlorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2633302.png)

![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)
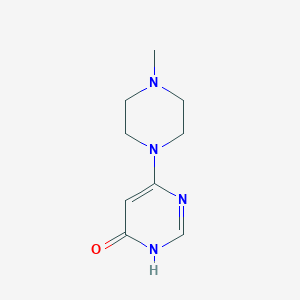
![8-fluoro-4-(2-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2633307.png)